1-{6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-4-oxo-1,4-dihydropyrimidin-2-yl}-3-phenylguanidine
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Overview
Description
1-{6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-4-oxo-1,4-dihydropyrimidin-2-yl}-3-phenylguanidine is a complex organic compound that features a benzothiazole moiety linked to a dihydropyrimidinone structure.
Preparation Methods
The synthesis of 1-{6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-4-oxo-1,4-dihydropyrimidin-2-yl}-3-phenylguanidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring is synthesized through the condensation of 2-aminothiophenol with a suitable aldehyde under acidic conditions.
Attachment to Dihydropyrimidinone: The benzothiazole derivative is then reacted with a dihydropyrimidinone precursor in the presence of a base to form the desired compound.
Final Coupling: The final step involves coupling the intermediate with phenylguanidine under controlled conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as microwave-assisted synthesis and continuous flow reactors .
Chemical Reactions Analysis
1-{6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-4-oxo-1,4-dihydropyrimidin-2-yl}-3-phenylguanidine undergoes various chemical reactions, including:
Scientific Research Applications
1-{6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-4-oxo-1,4-dihydropyrimidin-2-yl}-3-phenylguanidine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticonvulsant agent, with studies indicating its efficacy in reducing seizure activity.
Biological Studies: The compound is used in studies investigating the interaction of benzothiazole derivatives with various biological targets, including enzymes and receptors.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of 1-{6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-4-oxo-1,4-dihydropyrimidin-2-yl}-3-phenylguanidine involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to voltage-gated sodium channels and GABA receptors, modulating their activity and leading to anticonvulsant effects.
Pathways Involved: It influences the GABAergic and glutamatergic pathways, which are critical in the regulation of neuronal excitability and seizure control.
Comparison with Similar Compounds
1-{6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-4-oxo-1,4-dihydropyrimidin-2-yl}-3-phenylguanidine can be compared with other benzothiazole derivatives:
Properties
IUPAC Name |
2-[4-(1,3-benzothiazol-2-ylsulfanylmethyl)-6-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6OS2/c20-17(21-12-6-2-1-3-7-12)25-18-22-13(10-16(26)24-18)11-27-19-23-14-8-4-5-9-15(14)28-19/h1-10H,11H2,(H4,20,21,22,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZFVJHRWWKQFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=NC2=NC(=CC(=O)N2)CSC3=NC4=CC=CC=C4S3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/C(=N\C2=NC(=CC(=O)N2)CSC3=NC4=CC=CC=C4S3)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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